4-Chlorobenzenesulfonic Acid-d4 Sodium Salt
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Overview
Description
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt is a deuterium-labeled compound with the molecular formula C6D4ClNaO3S and a molecular weight of 218.63. This compound is a stable isotope-labeled version of 4-Chlorobenzenesulfonic Acid Sodium Salt, which is commonly used in various chemical and industrial applications .
Preparation Methods
The preparation of 4-Chlorobenzenesulfonic Acid-d4 Sodium Salt typically involves the sulfonation of chlorobenzene followed by the introduction of deuterium. The synthetic route generally includes the following steps:
Sulfonation: Chlorobenzene is reacted with sulfur trioxide or oleum to form 4-Chlorobenzenesulfonic Acid.
Deuteration: The hydrogen atoms in the 4-Chlorobenzenesulfonic Acid are replaced with deuterium atoms using deuterium oxide (D2O) or other deuterium sources.
Neutralization: The deuterated acid is then neutralized with sodium hydroxide to form this compound.
Chemical Reactions Analysis
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Sulfonation: It can act as a sulfonating agent in organic synthesis, introducing sulfonic acid groups into other molecules.
Common reagents used in these reactions include sulfur trioxide, deuterium oxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in chemical synthesis and analytical chemistry to trace reaction pathways and mechanisms.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: It is used in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chlorobenzenesulfonic Acid-d4 Sodium Salt involves its ability to act as a sulfonating agent. The sulfonic acid group can interact with various molecular targets, introducing sulfonic acid groups into other molecules. This interaction can affect the chemical properties and reactivity of the target molecules, leading to various chemical transformations .
Comparison with Similar Compounds
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonic Acid Sodium Salt: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium labeling.
4-Bromobenzenesulfonic Acid Sodium Salt: A similar compound where the chlorine atom is replaced with a bromine atom, leading to different reactivity and applications.
4-Methylbenzenesulfonic Acid Sodium Salt: A compound where the chlorine atom is replaced with a methyl group, resulting in different chemical properties and uses
These comparisons highlight the unique properties of this compound, particularly its use as a stable isotope-labeled compound in various research applications.
Properties
Molecular Formula |
C6H4ClNaO3S |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
sodium;4-chloro-2,3,5,6-tetradeuteriobenzenesulfonate |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
XLKHCFJHGIAKFX-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)[O-])[2H])[2H])Cl)[2H].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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